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Compound of Interest

Compound Name: H-SER-ASP-OH

Cat. No.: B3433355

An In-depth Technical Guide to H-SER-ASP-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and relevant experimental protocols for the dipeptide H-Seryl-L-Aspartic acid (H-SER-ASP-
OH). This document is intended to be a valuable resource for researchers in the fields of
biochemistry, drug discovery, and molecular biology.

Chemical Structure and Identification

H-SER-ASP-OH is a dipeptide composed of the amino acids L-serine and L-aspartic acid,
joined by a peptide bond.

Chemical Structure:

Table 1: Chemical Identifiers
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Identifier Value Source

(2S)-2-[[(2S)-2-amino-3-

IUPAC Name hydroxypropanoyllamino]lbutan  --INVALID-LINK--
edioic acid

CAS Number 2543-31-9 --INVALID-LINK--

Molecular Formula C7H12N206 --INVALID-LINK--

_ C(--INVALID-LINK--O)NC(=0)-
Canonical SMILES ~-INVALID-LINK--
-INVALID-LINK--N)C(=0)O

INChl=1S/C7H12N206/c8-3(2-
10)6(13)9-4(7(14)15)1-

InChl 5(11)12/h3-4,10H,1-2,8H2, --INVALID-LINK--
(H,9,13)(H,11,12)
(H,14,15)/t3-,4-/m0/s1

VBKBDLMWICBSCY-
InChiKey --INVALID-LINK--
IMJSIDKUSA-N

Physicochemical Properties

The physicochemical properties of H-SER-ASP-OH are crucial for its handling, formulation, and
biological activity.

Table 2: Physicochemical Data
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Property Value Source/Method
Molecular Weight 220.18 g/mol --INVALID-LINK--
Physical Description Solid --INVALID-LINK--
logP (Experimental) -5.32 --INVALID-LINK--
logP (Calculated) -5.2 --INVALID-LINK--

Inferred from its short, polar

Aqueous Solubility Likely soluble ture[1][2]
nature

~2.1 (a-COOH), ~3.9 (Asp
pKa (Estimated) side-chain COOH), ~9.2 (a-
NH2)

Estimated based on

constituent amino acids

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of H-SER-
ASP-OH.

Mass Spectrometry

While a specific experimental spectrum for H-SER-ASP-OH is not readily available, the mass
spectrum of its isomer, H-ASP-SER-OH, provides valuable information. The precursor ion for
the [M+H]* adduct is observed at an m/z of 221.0768.[2]

Predicted Fragmentation Pattern: The primary fragmentation in peptide mass spectrometry
occurs at the peptide bonds. For H-SER-ASP-OH, the main fragmentation would involve the
cleavage of the amide bond between the serine and aspartic acid residues, leading to the

formation of b- and y-ions.
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Predicted major fragmentation of H-SER-ASP-OH in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimental H NMR spectrum for H-SER-ASP-OH is not publicly available. However, a
predicted spectrum can be generated based on the known chemical shifts of its constituent
amino acids in a peptide context.

Predicted *H NMR Chemical Shifts (in D20):

Serine a-H: ~4.5 ppm (dd)

Serine B-H: ~3.9 ppm (m)

Aspartic Acid a-H: ~4.7 ppm (dd)

Aspartic Acid B-H: ~2.8-2.9 ppm (m)

Biological Activity and Signaling Pathways

The biological role of H-SER-ASP-OH is currently described as a metabolite. It has been
detected in the bacterium Aeromonas veronii.[3] While specific signaling pathways involving
this dipeptide have not been elucidated, the roles of its constituent amino acids and other
dipeptides provide context for its potential functions.
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Dipeptides are increasingly recognized for their roles beyond simple protein building blocks,
including acting as signaling molecules and amino acid donors.[4] L-aspartic acid is a known
neurotransmitter and a key metabolite in the urea cycle and gluconeogenesis. L-serine is
crucial for the synthesis of purines, pyrimidines, and other amino acids. Given this, H-SER-
ASP-OH may play a role in bacterial metabolism or intercellular signaling.

Hypothetical Signaling Pathway Involvement:

Based on the known functions of its constituent amino acids, H-SER-ASP-OH could potentially
be involved in metabolic regulation or as a signaling molecule in certain cellular contexts. For
instance, its cleavage by a dipeptidase could release serine and aspartate, which could then
enter their respective metabolic or signaling pathways.

an

|
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Hypothetical metabolic fate of H-SER-ASP-OH.

Experimental Protocols
Synthesis of H-SER-ASP-OH via Solid-Phase Peptide
Synthesis (SPPS)
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This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.

Workflow Diagram:
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SPPS workflow for H-SER-ASP-OH synthesis.
Detailed Methodology:

» Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in dimethylformamide (DMF) for 30
minutes.

o Fmoc Deprotection (Asp): Treat the resin with 20% piperidine in DMF for 5 minutes, drain,
and then treat again for 15 minutes.

e Washing: Wash the resin thoroughly with DMF.

e Amino Acid Coupling (Ser): Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and
HOBLt (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the mixture to the resin.
Agitate for 1-2 hours. Monitor the reaction with a ninhydrin test.

e Washing: Wash the resin with DMF.
e Fmoc Deprotection (Ser): Repeat step 2.
e Washing: Repeat step 3.

» Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5%
TIS, 2.5% H20) for 2-3 hours.

» Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl
ether. Centrifuge to pellet the peptide.

« Purification: Purify the crude peptide by reverse-phase HPLC.

» Lyophilization: Lyophilize the pure fractions to obtain the final product.

Purification by Reverse-Phase HPLC

This protocol is a general guideline for the purification of polar peptides.

Workflow Diagram:
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RP-HPLC purification workflow for H-SER-ASP-OH.
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Detailed Methodology:

Mobile Phase Preparation:

o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

o Mobile Phase B: 0.1% TFA in acetonitrile.

o Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

e Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase
conditions (e.g., 95% A, 5% B).

» Gradient Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B.
A shallow gradient is recommended for separating polar peptides.

» Fraction Collection: Collect fractions as the peptide elutes from the column.

o Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their
purity.

e Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to
obtain a dry powder.

Bioassay: Enzymatic Cleavage Assay

This protocol can be used to assess the stability of H-SER-ASP-OH in the presence of
peptidases or to screen for enzymes that can cleave it.

Workflow Diagram:
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Enzymatic cleavage assay workflow.

Detailed Methodology:

o Reagent Preparation:
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o Prepare a stock solution of H-SER-ASP-OH in a suitable buffer (e.g., 50 mM Tris-HCI, pH
7.5).

o Prepare a stock solution of the peptidase to be tested in the same buffer.

e Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the enzyme
solution to initiate the reaction. Include a control reaction without the enzyme.

 Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

o Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an
aliquot of the reaction mixture.

e Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching
agent, such as a strong acid (e.g., TFA).

e Analysis: Analyze the quenched aliquots by RP-HPLC or LC-MS to separate and quantify the
remaining H-SER-ASP-OH and the cleavage products (L-serine and L-aspartic acid).

» Data Analysis: Plot the concentration of H-SER-ASP-OH over time to determine the rate of
enzymatic cleavage.

This technical guide provides a solid foundation for researchers working with H-SER-ASP-OH.
As research progresses, further details on its biological functions and interactions are
anticipated to emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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